Ethyl 2-benzyl-1H-imidazole-5-carboxylate: Chemical Properties, Synthesis, and Applications in Drug Discovery
Ethyl 2-benzyl-1H-imidazole-5-carboxylate: Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
Ethyl 2-benzyl-1H-imidazole-5-carboxylate (CAS: 129688-46-6) is a highly versatile, functionalized heterocyclic building block extensively utilized in medicinal chemistry and rational drug design. Featuring a privileged 1H-imidazole core, a lipophilic 2-benzyl substituent, and a chemically tractable 5-carboxylate ester, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), particularly in the development of metalloenzyme inhibitors and G-protein coupled receptor (GPCR) antagonists.
This technical whitepaper provides a comprehensive analysis of its physicochemical properties, structural dynamics, pharmacological utility, and a field-validated, self-correcting synthesis protocol designed for high-yield laboratory scale-up.
Physicochemical Profiling & Structural Dynamics
The molecular architecture of Ethyl 2-benzyl-1H-imidazole-5-carboxylate dictates its behavior in both synthetic workflows and biological environments. A critical structural feature of this compound is its annular tautomerism . In solution, the proton rapidly migrates between the two nitrogen atoms of the imidazole ring, meaning the 5-carboxylate and 4-carboxylate forms exist in dynamic equilibrium unless the N1 position is substituted.
Quantitative Data Summary
To facilitate rapid assessment for drug design (e.g., Lipinski's Rule of Five compliance), the quantitative physicochemical properties are summarized below:
| Property | Value | Implication for Drug Development |
| IUPAC Name | Ethyl 2-benzyl-1H-imidazole-5-carboxylate | Standardized nomenclature for IP and patent filing. |
| Molecular Formula | C₁₃H₁₄N₂O₂ | Defines the atomic composition. |
| Molecular Weight | 230.26 g/mol | Well below the 500 Da limit, ensuring excellent ligand efficiency. |
| Exact Mass | 230.1055 Da | Target mass for high-resolution LC-MS validation. |
| Hydrogen Bond Donors | 1 (N-H) | Facilitates critical interactions with receptor binding pockets. |
| Hydrogen Bond Acceptors | 3 (N, C=O, -O-) | Enhances aqueous solubility and target affinity. |
| Topological Polar Surface Area | 53.5 Ų | Optimal for membrane permeability and oral bioavailability. |
| LogP (Estimated) | ~2.1 | Ideal lipophilicity balance for partitioning into lipid bilayers. |
(Data parameters aligned with standard cheminformatics databases [3])
Mechanistic Role in Pharmacology
The 2-substituted imidazole scaffold is a cornerstone in the treatment of hypertension and cardiovascular diseases. Specifically, the 2-benzylimidazole moiety acts as a structural analog to the hydrophobic side chains of endogenous peptides like Angiotensin II.
When utilized as a pharmacophore, the 2-benzyl group engages in π−π stacking and hydrophobic interactions within the deep binding pockets of receptors, while the imidazole nitrogen and the 5-carboxylate group (often hydrolyzed to the free acid or converted to a bioisostere like a tetrazole) form critical hydrogen bonds and salt bridges with arginine or lysine residues.
Fig 1: Mechanism of action: 2-benzylimidazoles competitively inhibit AT1 receptor signaling.
De Novo Synthesis Workflow & Causality
The synthesis of highly substituted imidazoles requires precise control over reaction conditions to prevent unwanted side reactions. The following protocol details a robust cyclocondensation method between an amidine and an α -haloketone.
Fig 2: Step-by-step cyclocondensation synthesis workflow for the target imidazole derivative.
Step-by-Step Protocol (Self-Validating System)
Step 1: Reagent Preparation & Initiation
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Action: Dissolve phenylacetamidine hydrochloride (1.0 eq) in anhydrous ethanol. Add potassium carbonate (K₂CO₃, 2.5 eq) and stir the suspension at 0°C.
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Causality: Ethanol is selected as the solvent to match the ethyl ester of the bromopyruvate, strictly preventing unwanted transesterification. K₂CO₃ is utilized as a mild base; employing a stronger base (e.g., NaOH) would risk premature saponification of the ethyl ester to a carboxylic acid. The 0°C temperature suppresses the exotherm of the subsequent electrophilic addition.
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Validation Check: Ensure complete dissolution/suspension of the base before proceeding to prevent localized concentration gradients that lower yield.
Step 2: Electrophilic Addition
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Action: Add ethyl 3-bromo-2-oxopropanoate (1.1 eq) dropwise over 30 minutes to the cooled mixture.
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Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive α -bromoketone. This minimizes its tendency to undergo self-condensation (Darzens-type side reactions) and maximizes the probability of nucleophilic attack by the amidine nitrogen.
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Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3) after 2 hours. The disappearance of the baseline amidine spot and the appearance of a new UV-active intermediate spot validates the formation of the unhydrated imidazoline.
Step 3: Cyclization and Dehydration
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Action: Slowly heat the reaction mixture to reflux (80°C) and maintain for 6 hours.
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Causality: The initial nucleophilic addition forms a hydrated imidazoline intermediate. Sustained thermal energy is required to drive the elimination of water (-H₂O) and hydrobromic acid (-HBr), forcing the aromatization of the system into the thermodynamically stable 1H-imidazole ring.
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Validation Check: LC-MS analysis of a reaction aliquot must demonstrate a mass shift from the intermediate[M+H₂O+H]⁺ to the final product mass [M+H]⁺ at m/z 231.1. Do not quench the reaction until the intermediate peak is <5% by Area Under Curve (AUC).
Step 4: Work-up and Isolation
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Action: Cool the mixture to room temperature, filter off inorganic salts (KBr, excess K₂CO₃), and concentrate the filtrate in vacuo. Partition the residue between EtOAc and H₂O, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.
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Causality: Removing inorganic salts prior to rotary evaporation prevents severe bumping and thermal degradation during solvent removal. The biphasic partition effectively washes away residual polar impurities and unreacted amidine.
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Validation Check: Final purity must be confirmed as >95% via HPLC (UV detection at 254 nm) before the compound is cleared for downstream biological assays or further functionalization [1][2].
Analytical Characterization Standards
To definitively prove the structural integrity of the synthesized Ethyl 2-benzyl-1H-imidazole-5-carboxylate, the following analytical signatures must be observed:
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~12.5 ppm (br s, 1H, N-H, exchanges with D₂O).
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δ ~7.6 ppm (s, 1H, imidazole C4-H).
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δ 7.2 - 7.3 ppm (m, 5H, aromatic protons of the benzyl group).
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δ ~4.1 ppm (s, 2H, -CH₂- of the benzyl group).
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δ ~4.2 ppm (q, 2H, -O-CH₂- of the ethyl ester).
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δ ~1.2 ppm (t, 3H, -CH₃ of the ethyl ester).
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High-Resolution Mass Spectrometry (HRMS-ESI):
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Calculated for C₁₃H₁₅N₂O₂ [M+H]⁺: 231.1134; Found: 231.1130.
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References
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ChemBuyersGuide (2024). Chemical Buyers Guide - Ethyl 2-benzyl-1H-imidazole-5-carboxylate (Page 357). ChemBuyersGuide.com, Inc. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for Imidazole-5-carboxylic acid derivatives. PubChem Database. Retrieved from[Link]
